1-(phenoxymethyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-(Phenoxymethyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxymethyl group, a trifluoromethyl group, and a pyrazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 1-(phenoxymethyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the phenoxymethyl and trifluoromethyl groups. One common synthetic route involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The phenoxymethyl group is introduced through a nucleophilic substitution reaction with phenol . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts or solvents .
Chemical Reactions Analysis
1-(Phenoxymethyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-(Phenoxymethyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(phenoxymethyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-(Phenoxymethyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-(Phenoxymethyl)-2-(trifluoromethyl)benzene: This compound shares the phenoxymethyl and trifluoromethyl groups but lacks the pyrazole ring, resulting in different chemical and biological properties.
2-(Trifluoromethyl)benzimidazole:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C18H14F3N3O2 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
1-(phenoxymethyl)-N-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)14-8-4-5-9-15(14)22-17(25)16-10-11-24(23-16)12-26-13-6-2-1-3-7-13/h1-11H,12H2,(H,22,25) |
InChI Key |
NIFHCPDZJKQHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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